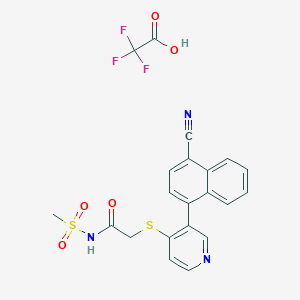
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyridine ring, and a sulfonylacetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate involves multiple steps The synthetic route typically starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling through a sulfanyl linkageThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Applications De Recherche Scientifique
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes due to its unique structural features. In medicine, it has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways. Additionally, its industrial applications include its use in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthalene and pyridine rings allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The sulfonylacetamide group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability. Overall, the compound’s effects are mediated through its ability to interact with and modulate key molecular targets .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate stands out due to its unique combination of structural features. Similar compounds include those with naphthalene or pyridine rings, such as 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate and N-(pyridin-2-yl)amides. the presence of the sulfonylacetamide group and the trifluoroacetic acid moiety in this compound provides it with distinct chemical and biological properties, making it a valuable subject for further research .
Propriétés
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-N-methylsulfonylacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2.C2HF3O2/c1-27(24,25)22-19(23)12-26-18-8-9-21-11-17(18)16-7-6-13(10-20)14-4-2-3-5-15(14)16;3-2(4,5)1(6)7/h2-9,11H,12H2,1H3,(H,22,23);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRENVXHWYDNMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CSC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














